1-(2-Chlorocyclohexyl)prop-2-en-1-one
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Overview
Description
1-(2-Chlorocyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C9H13ClO. It is a derivative of prop-2-en-1-one, featuring a chlorocyclohexyl group attached to the propenone backbone.
Preparation Methods
The synthesis of 1-(2-Chlorocyclohexyl)prop-2-en-1-one typically involves the reaction of 2-chlorocyclohexanone with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Chlorocyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The chlorocyclohexyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide (OH-) or amines (NH2-).
Scientific Research Applications
1-(2-Chlorocyclohexyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(2-Chlorocyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chlorocyclohexyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)prop-2-en-1-one: This compound features a fluorophenyl group instead of a chlorocyclohexyl group. It may exhibit different reactivity and biological activities due to the presence of the fluorine atom.
1-(3-Bromophenyl)prop-2-en-1-one: The bromophenyl derivative has a bromine atom, which can influence its chemical and physical properties compared to the chlorocyclohexyl derivative.
1-(5-Chlorothiophen-2-yl)prop-2-en-1-one: This compound contains a chlorothiophenyl group, which introduces sulfur into the structure.
Properties
CAS No. |
54417-93-5 |
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Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-(2-chlorocyclohexyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h2,7-8H,1,3-6H2 |
InChI Key |
PYMOQEYNJKYIRA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCCCC1Cl |
Origin of Product |
United States |
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